4-(3-Fluorophenyl)picolinonitrile
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Overview
Description
4-(3-Fluorophenyl)picolinonitrile is an organic compound belonging to the class of heterocyclic aromatic compounds. It features a pyridine ring (a six-membered aromatic ring with one nitrogen atom) and a nitrile group (C≡N). In this specific compound, a fluorine atom is attached to the third position of the phenyl ring, and the entire group is linked at the fourth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One reported method for synthesizing 4-(3-Fluorophenyl)picolinonitrile involves the reaction of 4-fluorobenzonitrile with 3-bromopyridine in the presence of a palladium catalyst and potassium phosphate base. Another approach includes the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N-O bond cleavage of isoxazolopyridines under mild reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and catalysis, such as the Suzuki-Miyaura coupling, are likely employed due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)picolinonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The nitrile group (C≡N) can participate in nucleophilic substitution reactions, where a nucleophile replaces the cyanide ion (CN⁻).
Cross-Coupling Reactions: The presence of aromatic rings suggests the possibility of cross-coupling reactions, commonly used to create new carbon-carbon bonds between aromatic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Potassium Phosphate Base: Employed in the synthesis involving 4-fluorobenzonitrile and 3-bromopyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to various derivatives, while cross-coupling reactions can result in new aromatic compounds.
Scientific Research Applications
4-(3-Fluorophenyl)picolinonitrile is a versatile compound used in scientific research, particularly in the fields of chemistry and pharmaceutical development. Its unique structure, featuring both aromatic rings and a nitrile group, makes it suitable for various applications, including:
Drug Discovery: The compound’s structure exhibits similarities to known bioactive compounds, prompting investigation into its potential therapeutic properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)picolinonitrile: A positional isomer with the fluorine atom attached to the fourth position of the phenyl ring.
3-Hydroxy-4-substituted-picolinonitriles: Compounds with a hydroxy group at the third position and various substituents at the fourth position.
Properties
Molecular Formula |
C12H7FN2 |
---|---|
Molecular Weight |
198.20 g/mol |
IUPAC Name |
4-(3-fluorophenyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C12H7FN2/c13-11-3-1-2-9(6-11)10-4-5-15-12(7-10)8-14/h1-7H |
InChI Key |
UGAMGUGUJWKEBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NC=C2)C#N |
Origin of Product |
United States |
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